
1,2-Bis(chloromethanesulfonyl)ethene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2-Bis(chloromethanesulfonyl)ethene is an organosulfur compound characterized by the presence of two chloromethanesulfonyl groups attached to an ethene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,2-Bis(chloromethanesulfonyl)ethene can be synthesized through the reaction of ethene with methanesulfonyl chloride in the presence of a chlorinating agent such as thionyl chloride or phosgene . The reaction typically proceeds under controlled temperature and pressure conditions to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chlorination processes, where ethene is reacted with methanesulfonyl chloride in the presence of a catalyst to enhance the reaction rate and yield. The process is optimized to minimize by-products and maximize the purity of the final compound.
Análisis De Reacciones Químicas
Types of Reactions
1,2-Bis(chloromethanesulfonyl)ethene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl groups to sulfides.
Substitution: The chloromethanesulfonyl groups can be substituted with other nucleophiles, leading to a variety of functionalized products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Functionalized ethene derivatives with various substituents replacing the chloromethanesulfonyl groups.
Aplicaciones Científicas De Investigación
1,2-Bis(chloromethanesulfonyl)ethene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules.
Biology: Investigated for its potential as a cross-linking agent in biomolecular studies.
Medicine: Explored for its potential use in drug development due to its ability to modify biological molecules.
Industry: Utilized in the production of advanced materials, including polymers and coatings, due to its reactive sulfonyl groups
Mecanismo De Acción
The mechanism of action of 1,2-Bis(chloromethanesulfonyl)ethene involves the reactivity of its chloromethanesulfonyl groups. These groups can undergo nucleophilic substitution reactions, leading to the formation of new bonds with various nucleophiles. The compound’s reactivity is influenced by the electron-withdrawing nature of the sulfonyl groups, which makes the carbon atoms more susceptible to nucleophilic attack .
Comparación Con Compuestos Similares
Similar Compounds
1,2-Bis(2-chloroethoxy)ethane: Similar in structure but with ether linkages instead of sulfonyl groups.
1,2-Bis(phenylsulfonyl)ethene: Contains phenyl groups instead of chloromethanesulfonyl groups.
1,2-Bis(2,4,6-tribromophenoxy)ethane: A brominated derivative used as a flame retardant.
Uniqueness
1,2-Bis(chloromethanesulfonyl)ethene is unique due to its dual chloromethanesulfonyl groups, which impart high reactivity and versatility in chemical reactions. This makes it a valuable compound for various synthetic applications and distinguishes it from other similar compounds.
Propiedades
Número CAS |
664306-73-4 |
|---|---|
Fórmula molecular |
C4H6Cl2O4S2 |
Peso molecular |
253.1 g/mol |
Nombre IUPAC |
1,2-bis(chloromethylsulfonyl)ethene |
InChI |
InChI=1S/C4H6Cl2O4S2/c5-3-11(7,8)1-2-12(9,10)4-6/h1-2H,3-4H2 |
Clave InChI |
PCHQOVFLFHTLTI-UHFFFAOYSA-N |
SMILES canónico |
C(S(=O)(=O)C=CS(=O)(=O)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


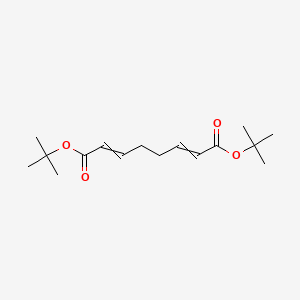
![2-Cyano-7,7-bis[4-(diethylamino)phenyl]hepta-2,4,6-trienoic acid](/img/structure/B12522994.png)
![(E)-1-(Cyclohex-2-en-1-yl)-N-[4-(propan-2-yl)phenyl]methanimine](/img/structure/B12522997.png)

![2,7-Methanoimidazo[1,5-A]oxireno[D]pyridine](/img/structure/B12523001.png)
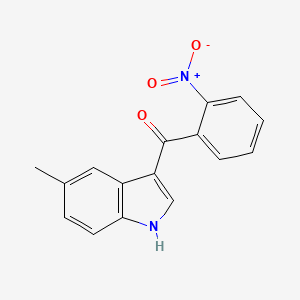

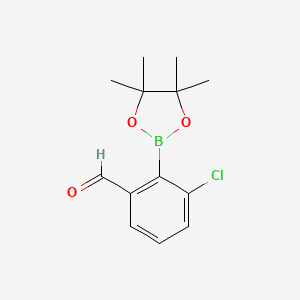
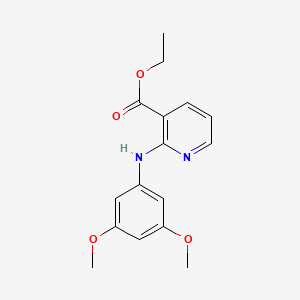
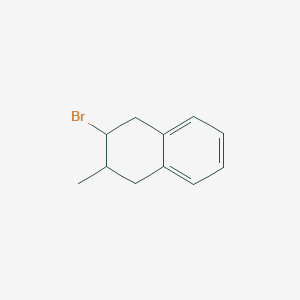
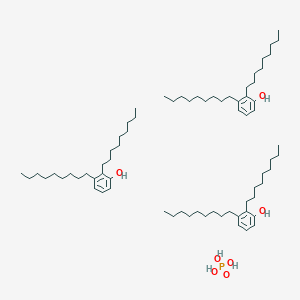
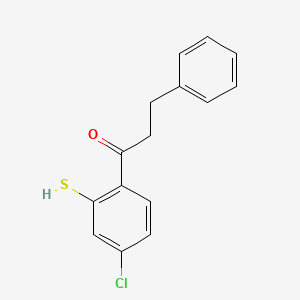

![4-[Butyl(2,2,2-trifluoroethyl)amino]-2-(trifluoromethyl)benzonitrile](/img/structure/B12523069.png)
